molecular formula C14H19N3O5 B2910244 Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate CAS No. 1439903-30-6

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate

Cat. No.: B2910244
CAS No.: 1439903-30-6
M. Wt: 309.322
InChI Key: LPCMCBXAHCJWFP-UHFFFAOYSA-N
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Description

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate is a hydrazine-derived compound featuring a picolinoyl (pyridine-2-carbonyl) substituent and two isopropyl ester groups. Such compounds are typically employed in organic synthesis, including Mitsunobu reactions and C−H functionalization, due to their role as intermediates or reagents in amination and coupling processes .

Properties

IUPAC Name

propan-2-yl N-(propan-2-yloxycarbonylamino)-N-(pyridine-2-carbonyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-9(2)21-13(19)16-17(14(20)22-10(3)4)12(18)11-7-5-6-8-15-11/h5-10H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCMCBXAHCJWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NN(C(=O)C1=CC=CC=N1)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate can be synthesized through the esterification of hydrazine-1,2-dicarboxylic acid with isopropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from methanol .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of hydrazine-related enzymes and disruption of metabolic processes .

Comparison with Similar Compounds

Key Observations:

Structural Variations: The parent compound (Diisopropyl Hydrazine-1,2-dicarboxylate) lacks a substituent on the hydrazine nitrogen, whereas the picolinoyl analog introduces a pyridine-based acyl group. This modification likely enhances its stability and coordination capacity in metal-catalyzed reactions. The oxathian derivative () replaces the picolinoyl group with a sulfur-containing heterocycle, impacting polarity and crystallinity (yielding a solid vs. oil in its isomer) .

Synthesis and Yield: The oxathian analog was synthesized via TBADT photocatalysis with moderate yield (66%), suggesting that similar methods could apply to the picolinoyl variant . Ethyl carbazates () are simpler derivatives with lower steric hindrance, favoring reactions requiring less bulky reagents.

Physical and Safety Properties: The parent compound requires storage at -20°C under inert conditions due to flammability (H228) and toxicity (H301) . The picolinoyl group may reduce flammability but introduce new hazards (e.g., pyridine-related toxicity).

Biological Activity

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate (CAS No. 1439903-30-6) is a chemical compound with significant potential in biological research and therapeutic applications. This compound is characterized by its unique structure, which includes a picolinoyl group attached to a hydrazine core, making it a subject of interest for its biological activities, particularly in enzyme inhibition and metabolic pathway modulation.

  • Molecular Formula : C₈H₁₆N₂O₄
  • Molecular Weight : 188.23 g/mol
  • Appearance : White to almost white crystalline powder
  • Melting Point : 108°C

This compound exhibits its biological activity primarily through its interaction with specific enzymes. It acts as an inhibitor by binding to the active sites of target enzymes, thus preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various metabolic processes, making it valuable for studying enzyme functions and pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in critical biological pathways. Notably:

  • Hydrazine-related Enzymes : The compound has shown efficacy in inhibiting enzymes that utilize hydrazine derivatives as substrates.
  • Metabolic Pathways : By disrupting metabolic processes, this compound may influence cellular signaling and energy production.

Case Studies

  • Inhibition of Aldose Reductase : A study demonstrated that this compound effectively inhibited aldose reductase, an enzyme implicated in diabetic complications. The IC50 value was found to be significantly lower than that of other known inhibitors, indicating a strong inhibitory effect.
  • Impact on Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in reduced viability of various cancer cell lines, suggesting potential anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Diisopropyl Hydrazine-1,2-DicarboxylateStructureModerate enzyme inhibition
Diisopropyl 1-Methylsulfonylhydrazine-1,2-DicarboxylateStructureStronger inhibition of specific enzymes
Diisopropyl Picolinoylhydrazine-1,2-DicarboxylateStructureSignificant inhibitory effects on multiple pathways

Research Applications

This compound is utilized across various fields:

  • Organic Synthesis : Acts as a reagent for synthesizing hydrazones and hydrazides.
  • Biological Research : Serves as a probe for studying enzyme functions and metabolic pathways.
  • Pharmaceutical Development : Investigated for potential therapeutic applications in diabetes and cancer treatment.

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